molecular formula C13H8BrF B14718994 9-Bromo-1-fluoro-9h-fluorene CAS No. 6967-22-2

9-Bromo-1-fluoro-9h-fluorene

Katalognummer: B14718994
CAS-Nummer: 6967-22-2
Molekulargewicht: 263.10 g/mol
InChI-Schlüssel: YNWCTHGHXGNWKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Bromo-1-fluoro-9H-fluorene: is an organic compound with the molecular formula C13H8BrF . It is a derivative of fluorene, where the hydrogen atoms at the 9th position are substituted by bromine and fluorine atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-1-fluoro-9H-fluorene typically involves the bromination and fluorination of fluorene. One common method is the bromination of fluorene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 9-bromofluorene is then subjected to fluorination using a fluorinating agent like silver(I) fluoride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions:

    Substitution Reactions: 9-Bromo-1-fluoro-9H-fluorene can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form fluorenone derivatives.

    Reduction Reactions: Reduction can lead to the formation of dihydrofluorene derivatives.

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted fluorenes depending on the nucleophile used.

    Oxidation: Fluorenone derivatives.

    Reduction: Dihydrofluorene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 9-Bromo-1-fluoro-9H-fluorene is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of organic semiconductors and light-emitting diodes (LEDs).

Biology and Medicine: While specific biological applications are less common, derivatives of fluorene have been explored for their potential in drug development and as probes in biochemical research.

Industry: In the industrial sector, this compound is used in the manufacture of advanced materials, including polymers and resins with specific electronic properties .

Wirkmechanismus

The mechanism of action of 9-Bromo-1-fluoro-9H-fluorene in chemical reactions typically involves the activation of the bromine or fluorine atoms, making them susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in nucleophilic substitution reactions, the bromine atom is often the leaving group, facilitating the formation of new carbon-nucleophile bonds .

Vergleich Mit ähnlichen Verbindungen

    9-Bromofluorene: Similar structure but lacks the fluorine atom, making it less reactive in certain substitution reactions.

    9-Fluorofluorene: Lacks the bromine atom, which affects its reactivity and applications.

    9-Chloro-1-fluoro-9H-fluorene: Similar structure with chlorine instead of bromine, leading to different reactivity and applications.

Uniqueness: 9-Bromo-1-fluoro-9H-fluorene is unique due to the presence of both bromine and fluorine atoms at the 9th position, which imparts distinct chemical properties. This dual substitution enhances its reactivity and makes it a versatile intermediate in organic synthesis .

Eigenschaften

CAS-Nummer

6967-22-2

Molekularformel

C13H8BrF

Molekulargewicht

263.10 g/mol

IUPAC-Name

9-bromo-1-fluoro-9H-fluorene

InChI

InChI=1S/C13H8BrF/c14-13-10-5-2-1-4-8(10)9-6-3-7-11(15)12(9)13/h1-7,13H

InChI-Schlüssel

YNWCTHGHXGNWKJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C3=C(C(C2=C1)Br)C(=CC=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.